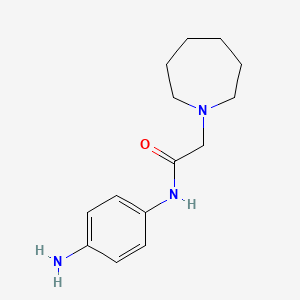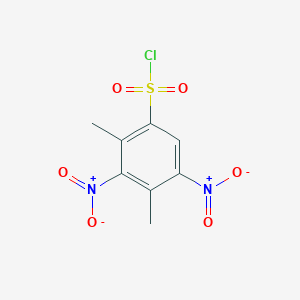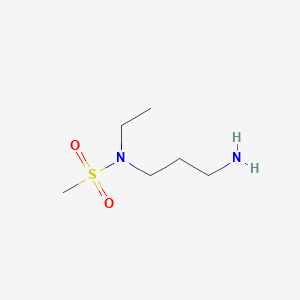amine CAS No. 937679-95-3](/img/structure/B3308354.png)
[1-(Dimethylamino)propan-2-yl](ethyl)amine
Übersicht
Beschreibung
1-(Dimethylamino)propan-2-ylamine , also known by its IUPAC name N~2~-ethyl-N~1~,N~1~-dimethyl-1,2-propanediamine , is a chemical compound with the molecular formula C~7~H~18~N~2~ . It belongs to the class of tertiary amines and is characterized by its branched structure. The compound consists of an ethyl group (C~2~H~5~) attached to a secondary amine group (N(CH~3~)~2~) via a propyl chain (CH~3~CH~2~CH~2~). Its molecular weight is approximately 130.23 g/mol .
Synthesis Analysis
The synthesis of 1-(Dimethylamino)propan-2-ylamine involves the reaction of dimethylamine (N(CH~3~)~2~) with propylene oxide (CH~3~CHCH~2~O) in the presence of a suitable catalyst. The resulting product is then treated with ethylamine (C~2~H~5~NH~2~) to yield the desired compound. The overall synthetic pathway ensures the incorporation of both the dimethylamino and ethyl groups into the propyl backbone .
Wissenschaftliche Forschungsanwendungen
Hydroamination in Organic Synthesis : It has been used in hydroamination reactions of 2-ethynyl-4,5,6,7-tetrahydroindoles, leading to the creation of amino derivatives of indole with high stereoselectivity and yield. This process is significant in organic synthesis due to its mild reaction conditions and high efficiency (Sobenina et al., 2010).
Synthesis of Strontium Complexes : The compound is involved in synthesizing novel strontium complexes with β-diketiminate ligands. These complexes have potential as strontium precursors, and their structural properties are crucial for inorganic chemistry and materials science (George et al., 2012).
In Polymer Science : It is used in the synthesis of methacrylic monomers containing tertiary amine functional groups. These monomers demonstrate controlled polymerization and interesting phase behavior in aqueous solutions, which is vital for developing responsive polymer materials (Yu & Lowe, 2009).
Fluorescent Probes for CO2 Detection : The compound is utilized in designing fluorescent probes for real-time monitoring of low carbon dioxide levels. This application is particularly significant in biological and medical fields where accurate and rapid CO2 detection is essential (Wang et al., 2015).
Bioconjugation Studies : It plays a role in EDC/sNHS-mediated bioconjugation reactions for carboxylated peptide substrates. Understanding these reactions is crucial for medical research, particularly in drug development and protein engineering (Totaro et al., 2016).
Eigenschaften
IUPAC Name |
2-N-ethyl-1-N,1-N-dimethylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-5-8-7(2)6-9(3)4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQURSUCXJUAFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,6-Difluorophenyl)methyl]azetidine](/img/structure/B3308275.png)



![({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B3308315.png)
![C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine](/img/structure/B3308316.png)



![2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3308339.png)
amine](/img/structure/B3308344.png)


